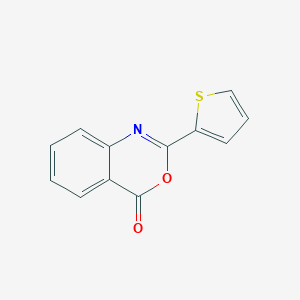
cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl benzoate is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of fungal cytochrome P450 enzymes and has been used to study the mechanism of action of these enzymes.
Mécanisme D'action
Cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl benzoate inhibits fungal cytochrome P450 enzymes by binding to the heme iron of the enzyme and blocking the access of substrates to the active site. This leads to the inhibition of the enzyme's catalytic activity and the accumulation of toxic intermediates that can lead to cell death.
Biochemical and physiological effects:
Cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl benzoate has been shown to have potent antifungal activity against a wide range of fungal species. It has also been shown to have low toxicity in mammalian cells and is therefore a promising candidate for the development of new antifungal agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl benzoate in lab experiments is its high potency and specificity for fungal cytochrome P450 enzymes. This allows for the selective inhibition of these enzymes without affecting other cellular processes. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for the use of cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl benzoate in scientific research. One direction is the development of new antifungal agents based on the structure of this compound. Another direction is the investigation of the role of cytochrome P450 enzymes in drug metabolism and drug interactions using this compound as a tool. Additionally, the use of this compound in the study of fungal secondary metabolites and biosynthesis is an area of potential future research.
Méthodes De Synthèse
The synthesis of cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl benzoate involves the reaction of 2-(2,4-dichlorophenyl)-1H-imidazole-1-methanol with 1,3-dioxolane-4-carboxylic acid and benzoic acid in the presence of a coupling reagent such as diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The resulting compound is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
Cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl benzoate has been used in scientific research to study the mechanism of action of fungal cytochrome P450 enzymes. It is a potent inhibitor of these enzymes and has been used to investigate the role of cytochrome P450 enzymes in drug metabolism, toxicology, and drug interactions. It has also been used to study the biosynthesis of fungal secondary metabolites and the development of new antifungal agents.
Propriétés
Numéro CAS |
70894-66-5 |
|---|---|
Nom du produit |
cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl benzoate |
Formule moléculaire |
C21H18Cl2N2O4 |
Poids moléculaire |
433.3 g/mol |
Nom IUPAC |
[(2S,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl benzoate |
InChI |
InChI=1S/C21H18Cl2N2O4/c22-16-6-7-18(19(23)10-16)21(13-25-9-8-24-14-25)28-12-17(29-21)11-27-20(26)15-4-2-1-3-5-15/h1-10,14,17H,11-13H2/t17-,21-/m1/s1 |
Clé InChI |
OYTQFYBMBBVDPN-UHFFFAOYSA-N |
SMILES isomérique |
C1[C@H](O[C@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)COC(=O)C4=CC=CC=C4 |
SMILES |
C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)COC(=O)C4=CC=CC=C4 |
SMILES canonique |
C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)COC(=O)C4=CC=CC=C4 |
Autres numéros CAS |
70894-66-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



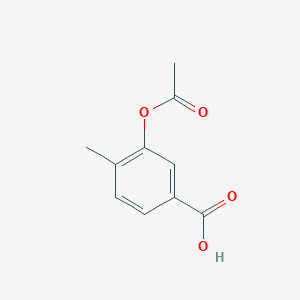

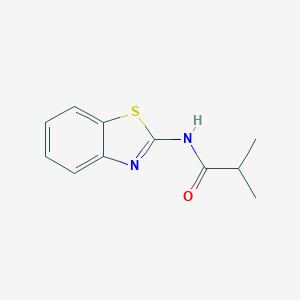

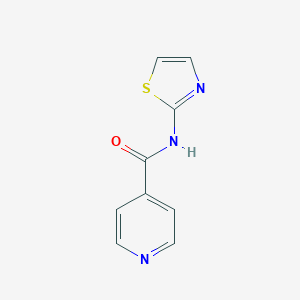

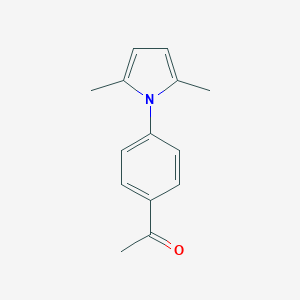

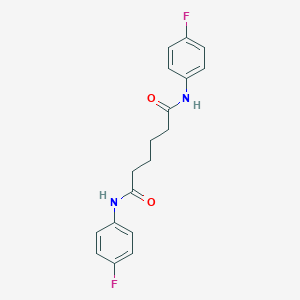

![2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B187389.png)


